Product packaging for 4,5-dichloro-2-Thiazolecarboxaldehyde(Cat. No.:CAS No. 1173897-83-0)

4,5-dichloro-2-Thiazolecarboxaldehyde

Cat. No.: B2484744
CAS No.: 1173897-83-0
M. Wt: 182.02
InChI Key: RJGXURZAPLEJGL-UHFFFAOYSA-N
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Description

4,5-Dichloro-2-thiazolecarboxaldehyde (CAS: 1173897-83-0) is a high-purity heterocyclic building block designed for advanced chemical synthesis. With a molecular formula of C 4 HCl 2 NOS and a molecular weight of 182.02 g/mol, this compound features a thiazole core—a five-membered aromatic ring containing both sulfur and nitrogen atoms—strategically functionalized with two chlorine substituents and a reactive aldehyde group . This unique architecture makes it a versatile and powerful synthon for constructing more complex molecular architectures. The thiazole scaffold is a "privileged structure" frequently encountered in medicinal chemistry due to its presence in a multitude of biologically active compounds and pharmaceuticals . The electronic properties of the thiazole ring, combined with the strong electron-withdrawing effect of the chlorine atoms, create an electron-deficient system. This enhances its susceptibility to nucleophilic aromatic substitution, allowing researchers to systematically displace the chlorine atoms with a variety of nucleophiles . Concurrently, the formyl group at the 2-position serves as a highly versatile handle for further transformation through reactions such as nucleophilic addition, condensation, oxidation, or reduction . This combination of multiple reactive sites enables the efficient, modular synthesis of diverse compound libraries for research and development. As a key intermediate, this compound holds significant rational value in organic and medicinal chemistry research. It is instrumental in exploring structure-activity relationships and developing novel compounds for potential applications in pharmaceutical and agrochemical discovery . Attention: This product is for research use only. It is not intended for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4HCl2NOS B2484744 4,5-dichloro-2-Thiazolecarboxaldehyde CAS No. 1173897-83-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,5-dichloro-1,3-thiazole-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HCl2NOS/c5-3-4(6)9-2(1-8)7-3/h1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJGXURZAPLEJGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)C1=NC(=C(S1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HCl2NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Structural and Electronic Considerations of 4,5 Dichloro 2 Thiazolecarboxaldehyde

Architecture of the Thiazole (B1198619) Ring System with Dichloro-Substitution

The core of 4,5-dichloro-2-thiazolecarboxaldehyde is the thiazole ring, a planar aromatic heterocycle. nih.gov The aromaticity of the thiazole ring arises from the delocalization of six π-electrons, which includes a lone pair of electrons from the sulfur atom. This planarity is a fundamental architectural feature, which is expected to be maintained in this compound.

Computational studies on substituted thiazoles suggest that the bond lengths within the ring are also affected by substitution. The C-Cl bonds will have characteristic lengths, and the presence of these electronegative atoms can subtly alter the lengths of the C-C, C-N, C-S, and N-S bonds within the heterocycle compared to unsubstituted thiazole.

Table 1: General Physicochemical Properties of this compound
PropertyValue
Molecular Formula C₄HCl₂NOS
Molecular Weight 182.03 g/mol
Appearance White to Pale Beige Crystal/Solid
Melting Point 47-53 °C

This data is compiled from various chemical suppliers and databases.

Electronic Effects of Chlorine Atoms at C4 and C5 on Ring Reactivity

The two chlorine atoms at the C4 and C5 positions exert significant electronic effects on the thiazole ring, primarily through induction and resonance. Chlorine is a highly electronegative atom, and its primary influence is a strong electron-withdrawing inductive effect (-I). This effect involves the pulling of electron density away from the carbon atoms of the ring through the sigma bonds. With two chlorine atoms present, this inductive withdrawal is intensified, leading to a general decrease in the electron density of the thiazole ring. science.gov This makes the ring more "electron-poor."

In addition to the inductive effect, chlorine atoms also possess lone pairs of electrons that can participate in resonance, exerting a weak electron-donating resonance effect (+R). However, for halogens, the inductive effect is generally considered to be dominant over the resonance effect in influencing the reactivity of aromatic systems. The presence of two chlorine atoms at C4 and C5 significantly deactivates the thiazole ring towards electrophilic aromatic substitution. Electrophiles, which seek electron-rich centers, will be less inclined to attack the electron-deficient dichloro-substituted thiazole ring.

Conversely, the electron-withdrawing nature of the chlorine atoms makes the ring more susceptible to nucleophilic aromatic substitution, should a suitable leaving group be present. The reduced electron density at the ring carbons makes them more attractive to attack by nucleophiles.

Steric and Electronic Implications of the Carboxaldehyde Moiety at C2

The carboxaldehyde group (-CHO) at the C2 position of the thiazole ring introduces further electronic and steric considerations. Electronically, the carboxaldehyde group is strongly electron-withdrawing due to both induction and resonance. The oxygen atom in the carbonyl group is highly electronegative, pulling electron density away from the carbonyl carbon. This effect is relayed through the sigma bond to the thiazole ring (inductive effect).

From a steric perspective, the carboxaldehyde group is relatively bulky. Its presence at the C2 position can hinder the approach of reactants to the adjacent nitrogen atom at position 3 and the sulfur atom at position 1. This steric hindrance can influence the regioselectivity of certain reactions, favoring attack at less hindered positions of the molecule. The aldehyde functionality itself is a reactive site, susceptible to nucleophilic attack at the carbonyl carbon. Reactions involving the aldehyde group, such as oxidation, reduction, or condensation, are expected to be a primary aspect of the chemistry of this compound. nih.gov

Table 2: Summary of Substituent Effects on the Thiazole Ring
SubstituentPositionPrimary Electronic EffectImpact on Ring ReactivitySteric Hindrance
Chlorine C4Strong Inductive Withdrawal (-I)Deactivation towards electrophilesModerate
Chlorine C5Strong Inductive Withdrawal (-I)Deactivation towards electrophilesModerate
Carboxaldehyde C2Strong Inductive (-I) and Resonance (-R) WithdrawalStrong deactivation towards electrophilesSignificant at N3 and S1

Synthetic Methodologies for 4,5 Dichloro 2 Thiazolecarboxaldehyde

Primary Synthetic Routes to 4,5-Dichloro-2-Thiazolecarboxaldehyde

The Vilsmeier-Haack reaction represents a primary and powerful method for the formylation of electron-rich heterocyclic systems and has been successfully applied to the synthesis of dichlorothiazole carboxaldehydes from thiazolidinedione precursors. ijpcbs.comorganic-chemistry.org This reaction uniquely facilitates the simultaneous chlorination and formylation of the starting material.

Vilsmeier-Haack Formylation from Precursor Thiazolidinediones

The Vilsmeier-Haack reaction involves the use of a Vilsmeier reagent, typically a chloroiminium ion, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). organic-chemistry.orgwikipedia.org This electrophilic reagent attacks an activated aromatic or heterocyclic ring, leading to the introduction of a formyl (-CHO) group. ijpcbs.com In the case of thiazolidinedione precursors, the reaction is more complex than a simple aromatic substitution, involving a rearrangement and chlorination of the heterocyclic ring itself to yield a dichlorothiazole carboxaldehyde.

Reaction Conditions and Stoichiometric Ratios

The efficacy of the Vilsmeier-Haack reaction is highly dependent on specific reaction conditions and the molar ratios of the reactants. In the synthesis of dichlorothiazole carboxaldehydes from 2,4-thiazolidinedione (B21345), phosphorus oxychloride (POCl₃) is typically used in significant excess, serving as both a reagent and a solvent. N,N-dimethylformamide (DMF) is used in smaller, near-stoichiometric amounts relative to the thiazolidinedione substrate.

The reaction is generally initiated at a low temperature (0–20°C) during the dropwise addition of reagents, after which the mixture is heated. chemicalbook.com The temperature is then raised significantly, often to reflux (around 115-120°C), and maintained for several hours to drive the reaction to completion. chemicalbook.com The progress of the reaction can be monitored using techniques such as thin-layer chromatography (TLC). chemicalbook.com

ParameterTypical Value/ConditionReference
Precursor2,4-Thiazolidinedione chemicalbook.com
Formylating SystemPOCl₃ / DMF ijpcbs.comchemicalbook.com
Stoichiometry (Thiazolidinedione:DMF)~1 : 0.7 chemicalbook.com
Stoichiometry (Thiazolidinedione:POCl₃)~1 : 3.8 chemicalbook.com
Initial Temperature0°C chemicalbook.com
Reaction Temperature120°C chemicalbook.com
Reaction Time4 hours chemicalbook.com
Hydrolytic Work-up Procedures

Following the completion of the reaction, the intermediate iminium salt must be hydrolyzed to yield the final aldehyde product. wikipedia.orgtcichemicals.com This is achieved through a careful aqueous work-up procedure. The reaction mixture is typically cooled and then cautiously poured into a mixture of ice and water. chemicalbook.com This step quenches the reaction and hydrolyzes the iminium intermediate to the carboxaldehyde.

Due to the acidic nature of the reaction medium, the aqueous solution is then neutralized. This is often accomplished by washing the organic extract with a basic solution, such as saturated sodium bicarbonate. chemicalbook.com The crude product is extracted from the aqueous phase using an organic solvent like dichloromethane. The combined organic layers are then washed, dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and concentrated under reduced pressure to afford the crude product, which can be further purified by methods like silica (B1680970) gel column chromatography. chemicalbook.com

Comparative Analysis with Synthesis of 2,4-Dichloro-5-Thiazolecarboxaldehyde (B121946)

The Vilsmeier-Haack formylation of 2,4-thiazolidinedione is well-documented to produce 2,4-dichloro-5-thiazolecarboxaldehyde. chemicalbook.com The mechanism involves the formation of the Vilsmeier reagent, which then reacts with the thiazolidinedione. The regiochemical outcome, yielding the 5-carboxaldehyde isomer, is dictated by the electronic properties and reaction pathway of the thiazolidinedione ring system under these conditions.

Synthesizing the isomeric this compound via a similar Vilsmeier-Haack approach would likely require a different starting material. A plausible precursor would be a thiazole (B1198619) ring already bearing the 4,5-dichloro substitution pattern and an activating group at the 2-position that could be converted to a formyl group, or a precursor that would specifically direct formylation to the 2-position. Standard Vilsmeier-Haack formylation of an unsubstituted 4,5-dichlorothiazole (B13880855) would be challenging, as the electron-withdrawing nature of the two chlorine atoms deactivates the ring towards electrophilic substitution. The reaction starting from 2,4-thiazolidinedione appears to be specific for producing the 2,4-dichloro-5-carboxaldehyde isomer, and achieving the 4,5-dichloro-2-carboxaldehyde isomer would necessitate a fundamentally different synthetic strategy or a specifically designed precursor.

Advanced Synthetic Strategies for Thiazole Carbaldehydes

Beyond classical methods, modern synthetic strategies offer alternative pathways to functionalized heterocycles. Metalation-directed formylation is a key approach for introducing formyl groups with high regioselectivity, particularly on rings that are not amenable to standard electrophilic substitution.

Metalation-Directed Formylation Approaches using Grignard Reagents

Metalation-directed formylation provides a powerful alternative for synthesizing specific isomers of substituted aldehydes that are otherwise difficult to access. wisc.edu This strategy involves the deprotonation of a specific carbon atom on the heterocyclic ring using a strong base or the formation of an organometallic reagent, followed by quenching with an electrophilic formylating agent.

For the synthesis of this compound, this approach would begin with the precursor 4,5-dichlorothiazole. The hydrogen atom at the C-2 position of the thiazole ring is the most acidic and thus susceptible to deprotonation or metal-halogen exchange if a suitable halide is present. Treatment of a 2-bromo-4,5-dichlorothiazole (B3053977) with an organolithium or Grignard reagent (such as isopropylmagnesium chloride) would generate a highly nucleophilic organometallic species at the 2-position. wisc.edu

This thiazolyl Grignard or thiazolyllithium reagent can then be treated with a formylating agent like N,N-dimethylformamide (DMF). leah4sci.com The nucleophilic carbon at the 2-position attacks the electrophilic carbonyl carbon of DMF. A subsequent acidic work-up hydrolyzes the resulting intermediate to afford the desired this compound. leah4sci.com This method offers high regioselectivity, as the position of formylation is determined by the initial metalation site.

Suzuki Cross-Coupling Methodologies for Heterocyclic Aldehydes

The Suzuki-Miyaura cross-coupling reaction is a cornerstone in synthetic organic chemistry for forming carbon-carbon bonds. libretexts.orgresearchgate.net This palladium-catalyzed reaction is particularly valuable for synthesizing substituted aromatic compounds, including heterocyclic aldehydes. mdpi.com The general mechanism involves the oxidative addition of a halide to a Pd(0) complex, followed by transmetalation with an organoborane compound (like a boronic acid or ester) in the presence of a base, and concludes with reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

This methodology has been successfully applied to the synthesis of various aryl-substituted thiophenes and other heterocycles. researchgate.netmdpi.com For instance, the coupling of 4-bromothiophene-2-carbaldehyde with various arylboronic acids/esters has been demonstrated using Pd(PPh₃)₄ as the catalyst and K₃PO₄ as the base. mdpi.com Similarly, the reaction of dichloro-heteroaromatics, such as 3,5-dichloro-1,2,4-thiadiazole, with arylboronic acids under Suzuki-Miyaura conditions has been explored. nih.gov These reactions can be controlled by temperature to achieve either mono- or di-substitution. nih.gov

The choice of catalyst, ligands, and base is critical. Catalyst systems like Pd₂(dba)₃ combined with ligands such as tri-tert-butylphosphine (B79228) have proven effective for coupling reactions on dibrominated heterocycles. nih.gov The versatility of the Suzuki coupling allows for the use of various halides (Cl, Br, I) and pseudohalides (like triflates) as coupling partners, expanding its synthetic utility. organic-chemistry.org This makes it a highly relevant and powerful tool for the synthesis of complex heterocyclic aldehydes from chlorinated precursors like this compound.

Table 1: Key Components in Suzuki-Miyaura Coupling for Heterocyclic Synthesis
ComponentExamplesFunctionReference
CatalystPd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂Facilitates the oxidative addition and reductive elimination steps. mdpi.comnih.govorganic-chemistry.org
LigandTriphenylphosphine (PPh₃), Tri-tert-butylphosphine, Tricyclohexylphosphine (PCy₃)Stabilizes the palladium catalyst and influences its reactivity and selectivity. nih.govorganic-chemistry.org
BaseK₃PO₄, K₂CO₃, Cs₂CO₃Activates the boronic acid for the transmetalation step. mdpi.comnih.govmdpi.com
SubstratesAryl/heteroaryl halides (Br, Cl), Aryl/heteroaryl boronic acids or estersThe coupling partners that form the new C-C bond. mdpi.comnih.gov

Cascade Annulation Reactions in Thiazole-5-Carbaldehyde Synthesis

Cascade annulation reactions provide an efficient route for the synthesis of thiazole-5-carbaldehydes from acyclic precursors. nih.gov A notable method involves the reaction of tertiary enaminones with potassium thiocyanate (B1210189) (KSCN) mediated by the Dess-Martin periodinane (DMP) reagent. nih.govacs.org This process constructs the thiazole ring in a single, multi-step sequence.

The reaction mechanism is initiated by a cascade hydroxyl thiocyanation across the C=C double bond of the enaminone. nih.gov This is followed by an intramolecular hydroamination involving the C≡N bond and a subsequent thiazole annulation through condensation at the ketone carbonyl site. nih.govresearchgate.net The DMP reagent plays a dual role in this transformation; it mediates the free-radical thiocyanation and also protects the in-situ generated formyl group, thereby ensuring the selective formation of the thiazole-5-carbaldehyde product. nih.govacs.org This approach represents a novel reaction pathway between enaminones and thiocyanate salts, offering a direct method for synthesizing substituted thiazole aldehydes. bohrium.com

Optimization of Synthetic Reaction Conditions

The successful synthesis of this compound hinges on the careful optimization of various reaction parameters. Temperature, solvent, and catalyst systems are pivotal in maximizing yield and purity while minimizing reaction time and by-product formation.

Temperature Control and Reaction Time Optimization

Temperature is a critical factor influencing both reaction rate and product selectivity. For many thiazole syntheses, including Hantzsch-type reactions and their variations, heating is required to drive the reaction to completion. nih.gov For example, reactions might be conducted at reflux temperatures for several hours. researchgate.net In some cases, microwave irradiation has been employed to shorten reaction times significantly, often from hours to minutes, while achieving high yields. nih.govfigshare.com

Optimization studies often involve comparing reaction outcomes at room temperature versus elevated or reflux conditions. It has been observed that while a reaction may proceed at room temperature, increasing the temperature can dramatically improve the yield within the same timeframe. researchgate.net The optimal reaction time is determined by monitoring the consumption of starting materials, often via thin-layer chromatography (TLC), to ensure the reaction goes to completion without significant degradation of the product. nih.govmdpi.com

Solvent Selection and its Impact on Reaction Efficacy

The choice of solvent can profoundly affect reaction outcomes by influencing reactant solubility, reaction rates, and even the reaction pathway. nih.gov A range of solvents has been investigated for thiazole synthesis, including ethanol (B145695), methanol (B129727), dimethylformamide (DMF), acetonitrile (B52724), and toluene. nih.govresearchgate.net

Ethanol is frequently chosen for its effectiveness and relatively benign environmental profile. nih.govresearchgate.net In some multi-component reactions, ethanol has been identified as the preeminent solvent after screening various options. researchgate.net Water has also been explored as a green solvent alternative for certain thiazole syntheses and in Suzuki coupling reactions, demonstrating high yields under optimized conditions. bepls.comrsc.org The selection process involves running the model reaction in different solvents under identical conditions to identify the medium that provides the highest yield and purity of the desired product. researchgate.net

Catalyst Systems and Their Influence on Yield and Selectivity

In many synthetic routes to thiazoles, particularly those involving cross-coupling reactions, the catalyst system is paramount. For Suzuki-Miyaura couplings, palladium-based catalysts are standard. researchgate.net The specific combination of the palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the ligand (e.g., phosphines) can be tailored to the specific substrates to maximize yield. nih.govorganic-chemistry.org

Beyond palladium, other metals like copper have been used to catalyze the synthesis of thiazoles from aldehydes, amines, and elemental sulfur. nih.govorganic-chemistry.org For other types of cyclization reactions, catalysts may not be required at all, or simple acid/base catalysts might be employed. bepls.com For instance, some Hantzsch thiazole syntheses can be promoted by a catalytic amount of acetic acid. nih.gov Optimization involves screening different catalysts and their loadings to find the most efficient system that provides high selectivity for the target molecule with minimal catalyst usage. rsc.orgresearchgate.net

Table 2: Optimization Parameters for Thiazole Synthesis
ParameterVariables StudiedImpact on ReactionReference
TemperatureRoom Temperature, Reflux, Microwave Heating (e.g., 60-130°C)Affects reaction rate and yield. Higher temperatures or microwave irradiation can significantly reduce reaction time. nih.govresearchgate.netmdpi.com
SolventEthanol, DMF, Acetonitrile, Toluene, Water, PEG-400Influences solubility, reaction rate, and product purity. Ethanol and water are often favored as greener options. nih.govresearchgate.netbepls.com
CatalystPd(PPh₃)₄, Pd(OAc)₂, Cu(I) iodide, p-Toluenesulfonic acid (PTSA), Catalyst-free systemsCrucial for cross-coupling and some cyclization reactions. Choice affects yield, selectivity, and reaction conditions. nih.govbepls.comorganic-chemistry.org
Reaction TimeMinutes (microwave) to several hours/days (conventional heating)Optimized to ensure complete conversion of reactants without product degradation. nih.govnih.gov

Scalable Production and Process Development Considerations

Transitioning the synthesis of this compound from a laboratory scale to industrial production requires careful consideration of several factors to ensure safety, efficiency, and economic viability. Key aspects include the cost and availability of raw materials, optimization of reaction conditions for large-scale equipment, and development of robust purification methods. rsc.org

For processes like the Suzuki-Miyaura coupling, minimizing the loading of expensive palladium catalysts is a major goal in process development. rsc.org Developing highly active catalyst systems that function at parts-per-million (ppm) levels is crucial for economic feasibility. rsc.org Furthermore, the use of environmentally benign solvents and reagents is increasingly important. nih.gov

Chemical Reactivity and Transformation Pathways of 4,5 Dichloro 2 Thiazolecarboxaldehyde

Reactivity of the Aldehyde Group

The aldehyde functional group in 4,5-dichloro-2-thiazolecarboxaldehyde is characterized by a polarized carbon-oxygen double bond, which renders the carbonyl carbon electrophilic and susceptible to attack by nucleophiles. This inherent reactivity is the basis for many of its characteristic chemical transformations.

Nucleophilic Addition Reactions

Nucleophilic addition is a fundamental reaction of aldehydes. masterorganicchemistry.comlibretexts.org In this process, a nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. libretexts.org This intermediate can then be protonated to yield an alcohol or undergo further reactions depending on the nature of the nucleophile and the reaction conditions.

The reaction of this compound with primary amines leads to the formation of imines, also known as Schiff bases. msu.edu This condensation reaction is typically acid-catalyzed and involves the initial nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. msu.eduijper.org Thiazole-based Schiff bases are of significant interest due to their wide range of biological activities. nih.gov The general reaction can be summarized as follows:

Reactants: this compound, Primary Amine (R-NH₂)

Product: Schiff Base (4,5-dichloro-2-thiazolyl)-methanimine derivative

Conditions: Typically requires an acid catalyst and removal of water to drive the equilibrium towards the product. msu.eduijper.org

The synthesis of various thiazole (B1198619) Schiff base derivatives has been reported through the condensation of aminothiazoles with different aldehydes. nih.govresearchgate.net

Beyond primary amines, this compound can react with other nitrogen and sulfur-containing nucleophiles. For instance, its reaction with thiosemicarbazide (B42300) can yield a thiosemicarbazone. mdpi.com These types of condensation reactions are crucial in the synthesis of various heterocyclic compounds. For example, the cyclocondensation of a chalcone (B49325) intermediate with thiosemicarbazide is a key step in the formation of dihydropyrazoles, which can then be further reacted to form thiazole-containing pyrazole (B372694) derivatives. nih.gov

NucleophileProduct TypeSignificance
Primary Amines (R-NH₂)Schiff Bases/IminesBiologically active compounds. nih.gov
ThiosemicarbazideThiosemicarbazonesIntermediates for heterocyclic synthesis. mdpi.com
Hydrazine (B178648) DerivativesHydrazonesUsed in the synthesis of various nitrogen-containing heterocycles. kau.edu.sa

Reduction Reactions to 4,5-Dichloro-2-Thiazolemethanol

The aldehyde group of this compound can be readily reduced to a primary alcohol, 4,5-dichloro-2-thiazolemethanol. This transformation is a key step in the synthesis of various thiazole derivatives.

Sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are common reagents used for the reduction of aldehydes. youtube.comyoutube.com NaBH₄ is a milder reducing agent and is often preferred for its selectivity, as it typically does not reduce other functional groups like esters or carboxylic acids under standard conditions. youtube.comreddit.com LiAlH₄ is a much stronger reducing agent and can reduce a wider range of functional groups. youtube.comyoutube.com

The reduction process involves the nucleophilic addition of a hydride ion (H⁻) from the reducing agent to the electrophilic carbonyl carbon of the aldehyde. masterorganicchemistry.com A subsequent workup with an acid source protonates the resulting alkoxide to yield the primary alcohol. masterorganicchemistry.com

Reaction Scheme: this compound + NaBH₄ (or LiAlH₄) → Intermediate Alkoxide Intermediate Alkoxide + H₃O⁺ → 4,5-dichloro-2-thiazolemethanol

Studies on related thiazole compounds have demonstrated the successful reduction of ester groups to alcohols using LiAlH₄. chemicalbook.com

Oxidation Reactions to 4,5-Dichloro-2-Thiazolecarboxylic Acid

The aldehyde group can be oxidized to a carboxylic acid, yielding 4,5-dichloro-2-thiazolecarboxylic acid. chemscene.com This transformation is a common reaction in organic synthesis and can be achieved using a variety of oxidizing agents. organic-chemistry.org

Common oxidizing agents for the conversion of aldehydes to carboxylic acids include potassium permanganate (B83412) (KMnO₄), chromium trioxide (CrO₃), and milder reagents like pyridinium (B92312) chlorochromate (PCC) in the presence of an co-oxidant. organic-chemistry.orgorganic-chemistry.org The choice of oxidant depends on the presence of other sensitive functional groups in the molecule. For instance, the oxidation of thiazolines to thiazoles can be achieved with reagents like KMnO₄. rsc.org

The resulting 4,5-dichloro-2-thiazolecarboxylic acid is a valuable synthetic intermediate. chemscene.com For example, it can be converted to its corresponding acid chloride, which can then be reacted with amines to form amides.

Oxidizing Agents and Reaction Conditions (e.g., KMnO₄, CrO₃)

The aldehyde functional group at the C2 position of this compound is susceptible to oxidation, a common transformation for aldehydes. Strong oxidizing agents are typically employed to convert aldehydes into their corresponding carboxylic acids.

Potassium permanganate (KMnO₄) is a powerful and common oxidizing agent capable of efficiently converting a wide range of organic molecules, including aldehydes, into carboxylic acids. nih.gov The oxidation of aldehydes with KMnO₄ will typically proceed until the carboxylic acid is formed, especially under basic or acidic conditions. nih.govmdpi.com For this compound, the reaction with KMnO₄ is expected to yield 4,5-dichloro-2-thiazolecarboxylic acid. The reaction mechanism generally involves the formation of a permanganate ester of the aldehyde hydrate (B1144303), followed by the elimination of a reduced manganese species. chemrxiv.org The conditions for such a reaction, including temperature and pH, can be controlled to optimize the yield and prevent potential side reactions, although over-oxidation is less of a concern for aldehydes compared to primary alcohols. nih.gov

Chromium trioxide (CrO₃), often used in the form of Jones reagent (CrO₃ in aqueous sulfuric acid and acetone), is another potent oxidizing agent for converting aldehydes to carboxylic acids. While highly effective, chromium-based reagents are less favored in modern synthesis due to their toxicity. The oxidation of heterocyclic aldehydes like furfural (B47365) to their corresponding carboxylic acids using such reagents is well-documented and proceeds under acidic conditions. mdpi.com

The general transformation can be depicted as follows:

Oxidation of this compoundFigure 1: General scheme for the oxidation of this compound to 4,5-dichloro-2-thiazolecarboxylic acid.

The reaction conditions for these transformations are summarized in the table below.

Oxidizing AgentTypical ConditionsProduct
Potassium Permanganate (KMnO₄)Basic or acidic aqueous solution4,5-dichloro-2-thiazolecarboxylic acid
Chromium Trioxide (CrO₃)Aqueous acid (e.g., Jones reagent)4,5-dichloro-2-thiazolecarboxylic acid

Reactivity of Halogen Substituents on the Thiazole Ring

The two chlorine atoms at the C4 and C5 positions of the thiazole ring are significant sites of reactivity, particularly for nucleophilic substitution reactions. Their reactivity is profoundly influenced by the electronic nature of the thiazole ring and its substituents.

The thiazole ring is an electron-deficient (π-deficient) heterocycle, which makes it susceptible to nucleophilic attack, provided a suitable leaving group is present. nih.gov In this compound, the chlorine atoms serve as good leaving groups. The reactivity of the ring towards nucleophilic aromatic substitution (SNAr) is further enhanced by the presence of the electron-withdrawing aldehyde group at the C2 position. nih.gov This group, along with the ring nitrogen, helps to stabilize the negative charge of the Meisenheimer complex intermediate formed during the substitution process. nih.gov

A critical aspect of SNAr reactions on this molecule is regioselectivity. The nucleophile can potentially attack either the C4 or the C5 position. Studies on analogous di-haloheterocyclic systems, such as dichloropyrimidines and the structurally related 4,5-dichloro-1,2,3-dithiazolium chloride (Appel salt), provide insight. baranlab.orgresearchgate.net In Appel salt, the C5 position is found to be highly electrophilic and is preferentially attacked by nucleophiles. nih.govmdpi.comnih.gov This suggests that in this compound, the C5-Cl is likely more reactive towards nucleophiles than the C4-Cl. This enhanced reactivity is attributed to the ability of the adjacent sulfur atom to stabilize the intermediate. Therefore, monosubstitution is expected to occur preferentially at the C5 position. With a sufficiently strong nucleophile or harsher reaction conditions, disubstitution may also be possible.

Common nucleophiles used in SNAr reactions include amines, alkoxides, and thiolates, which would lead to the formation of 4-chloro-5-substituted-2-thiazolecarboxaldehyde derivatives.

Electrophilic aromatic substitution is a characteristic reaction of many aromatic compounds. For the parent thiazole ring, electrophilic attack occurs preferentially at the C5 position, which is the most electron-rich. researchgate.netresearchgate.netnih.gov However, in the case of this compound, the scenario is drastically different.

The thiazole ring in this molecule is heavily deactivated towards electrophilic attack. This deactivation is the cumulative result of three electron-withdrawing entities: the two chlorine atoms (which are deactivating through induction) and the strongly deactivating carboxaldehyde group at C2. nih.gov Furthermore, the preferred C5 position for electrophilic attack is already occupied by a chlorine atom. Consequently, forcing an electrophile onto the thiazole ring would require extremely harsh reaction conditions, and such reactions are generally not synthetically viable. Any potential electrophilic attack would be far more likely to occur on a less deactivated aromatic ring if one were present elsewhere in the molecule.

Regioselectivity and Stereoselectivity in Complex Chemical Transformations

In more complex synthetic sequences, the principles of regioselectivity and stereoselectivity become paramount.

Regioselectivity , as discussed in the context of SNAr reactions (Section 4.2.1), is a key consideration. The preferential substitution of the C5-chloro group allows for the selective introduction of a functional group at this position, while leaving the C4-chloro group intact for subsequent transformations. This stepwise functionalization is a powerful tool in the synthesis of complex thiazole derivatives. baranlab.orgresearchgate.net

Stereoselectivity primarily relates to reactions involving the aldehyde group. The carbonyl carbon of the aldehyde is prochiral, and its reaction with a nucleophile (e.g., a Grignard reagent, an organolithium reagent, or a reducing agent) creates a new chiral center.

For example, the addition of a Grignard reagent (R-MgBr) to the aldehyde would produce a secondary alcohol. Without a chiral influence, the product would be a racemic mixture of (R) and (S) enantiomers. However, stereoselectivity can be induced by using chiral reagents or catalysts. The enantioselective addition of organozinc reagents to aldehydes, catalyzed by chiral ligands, is a well-established method for producing optically active secondary alcohols with high enantiomeric excess. Applying such a strategy to this compound could provide enantiomerically enriched alcohol derivatives, which are valuable chiral building blocks for further synthesis.

Comparative Reactivity Studies with Structurally Related Thiazole Analogs

To fully appreciate the chemical character of this compound, it is useful to compare its reactivity with that of structurally related thiazole analogs.

Compared to 2-Formylthiazole: The presence of the two chlorine atoms makes this compound significantly more electron-deficient than 2-formylthiazole. As a result, it is much more reactive towards nucleophilic aromatic substitution (SNAr), as 2-formylthiazole lacks any leaving groups on the ring. Conversely, 2-formylthiazole is more susceptible to electrophilic substitution (though still deactivated by the aldehyde) than its dichlorinated counterpart.

Compared to 2-Amino-4,5-dichlorothiazole: Replacing the electron-withdrawing aldehyde group with a strongly electron-donating amino group would dramatically alter the ring's reactivity. While the chlorine atoms in 2-amino-4,5-dichlorothiazole could still undergo SNAr, the ring would be less activated towards this reaction. However, the ring would become significantly more activated towards electrophilic substitution, although the C4 and C5 positions remain blocked.

This comparative analysis highlights how the specific combination of substituents on the thiazole ring fine-tunes its electronic properties and dictates its chemical reactivity in a predictable manner.

Derivatization Strategies and Research Applications of 4,5 Dichloro 2 Thiazolecarboxaldehyde

Synthesis of Novel Thiazole (B1198619) Derivatives

The structural framework of 4,5-dichloro-2-thiazolecarboxaldehyde offers multiple avenues for chemical modification, enabling the synthesis of a diverse library of novel thiazole derivatives. The presence of the aldehyde function, along with chlorine atoms at the C4 and C5 positions, allows for sequential or one-pot reactions to build molecular complexity.

Exploiting Aldehyde Functionality for Derivatization

The aldehyde group at the C2 position is a key handle for derivatization, readily undergoing reactions typical of carbonyl compounds. masterorganicchemistry.com These transformations are fundamental in extending the carbon skeleton and introducing new functional groups.

One common strategy is the Knoevenagel condensation , which involves the reaction of the aldehyde with a compound containing an active methylene (B1212753) group (e.g., malononitrile, cyanoacetic esters), typically catalyzed by a weak base. wikipedia.orgnih.gov This reaction converts the aldehyde into a new carbon-carbon double bond, yielding an α,β-unsaturated system that can participate in further reactions.

Another powerful method is the Wittig reaction , where the aldehyde reacts with a phosphonium (B103445) ylide (a Wittig reagent) to form an alkene. organic-chemistry.orgmasterorganicchemistry.comwikipedia.org This reaction is highly versatile for creating C=C bonds with predictable stereochemistry, depending on the nature of the ylide used. organic-chemistry.orglibretexts.org

Furthermore, the aldehyde can react with primary amines to form Schiff bases (imines). These imine intermediates are crucial for the subsequent synthesis of other heterocyclic rings, such as thiazolidinones.

Table 1: Key Reactions Involving the Aldehyde Group of this compound

Reaction TypeReagentsProduct Type
Knoevenagel CondensationActive methylene compounds (e.g., CH₂(CN)₂)α,β-Unsaturated derivatives
Wittig ReactionPhosphonium ylides (e.g., Ph₃P=CHR)Substituted alkenes
Schiff Base FormationPrimary amines (R-NH₂)Imines (Schiff bases)

Utilizing Halogen Substituents for Further Functionalization

The two chlorine atoms on the thiazole ring are susceptible to nucleophilic aromatic substitution (SNAr) . gacariyalur.ac.inyoutube.com This allows for the displacement of one or both chlorine atoms by a variety of nucleophiles, introducing diverse functionalities onto the thiazole core. The reactivity of the chlorine atoms can be influenced by their position on the ring and the reaction conditions.

Research on the related compound 4,5-dichloro-3-trichloromethylisothiazole has shown that selective nucleophilic replacement of the chlorine atom at the C5 position can be achieved with cyclic secondary amines like piperidine (B6355638) and morpholine. researchgate.net This regioselectivity suggests that a similar controlled substitution may be possible for this compound, enabling stepwise functionalization of the C4 and C5 positions.

Common nucleophiles used in such reactions include:

Amines (primary and secondary)

Thiols

Alkoxides

These substitution reactions are pivotal for attaching new side chains or building blocks, significantly expanding the range of accessible derivatives. nih.gov

Formation of Thiazolidinone and Thiazoline (B8809763) Derivatives

This compound is a valuable starting material for synthesizing derivatives containing thiazolidinone or thiazoline rings. These syntheses often proceed through a multi-step sequence that begins with the modification of the aldehyde group. researchgate.net

A typical pathway to thiazolidinones involves:

Formation of a Schiff base by condensing the aldehyde with a primary amine.

Cyclization of the resulting imine with a thiol-containing carboxylic acid, such as thioglycolic acid. scielo.brrsc.org This step forms the five-membered thiazolidinone ring.

Thiazoline (or dihydrothiazole) derivatives can also be synthesized. organic-chemistry.orgresearchgate.netnih.gov The synthesis often involves the condensation of the aldehyde with a compound containing both an amino group and a thiol group, such as cysteine.

Synthesis of Oxadiazole Derivatives Incorporating the Thiazole Moiety

The synthesis of 1,3,4-oxadiazole (B1194373) rings appended to the 4,5-dichlorothiazole (B13880855) scaffold can be achieved through a well-established synthetic route. irjmets.comresearchgate.net This process typically starts with the conversion of the aldehyde group into a hydrazide.

The general synthetic sequence is as follows:

Oxidation of the aldehyde to a carboxylic acid.

Conversion of the carboxylic acid to an ester, followed by reaction with hydrazine (B178648) hydrate (B1144303) to form the corresponding acid hydrazide.

The acid hydrazide is then cyclized to form the 1,3,4-oxadiazole ring. A common method for this cyclization is reacting the hydrazide with a dehydrating agent like phosphorus oxychloride or by reacting it with orthoesters. nih.govsemanticscholar.org

This strategy effectively integrates the stable, electron-deficient oxadiazole ring system with the dichlorothiazole core, creating hybrid molecules of interest in medicinal chemistry. researchgate.net

Role as a Versatile Synthetic Building Block in Heterocyclic Chemistry

The multiple reactive sites of this compound make it an exemplary building block for the construction of complex heterocyclic systems. nih.gov Its ability to participate in condensation, substitution, and cyclization reactions allows chemists to use it as a foundational scaffold upon which larger, more intricate molecular structures can be assembled. bepls.com

Precursor for Advanced Heterocyclic Scaffolds and Fused Ring Systems

A significant application of this compound and its derivatives is in the synthesis of fused heterocyclic systems. In these reactions, the thiazole ring becomes part of a larger, polycyclic structure. mdpi.comrsc.orgnih.govnih.gov

One notable example is the synthesis of thiazole-based 8,9-dihydro-7H-pyrimido[4,5-b] scielo.bruokerbala.edu.iqdiazepines . nih.gov In this synthesis, 2,4-dichlorothiazol-5-carbaldehyde (a positional isomer) is first condensed with various ketones via a Claisen-Schmidt reaction to form α,β-unsaturated carbonyl compounds. These intermediates are then reacted with triamino- or tetraaminopyrimidines in a cyclocondensation reaction to yield the final tricyclic diazepine (B8756704) system. nih.govmdpi.com A similar strategy can be envisioned starting from this compound.

This approach highlights the utility of the dichlorothiazole aldehyde scaffold in regioselective cyclization reactions to create complex, fused heterocycles like pyrimidodiazepines, which are of significant interest in drug discovery. researchgate.netnih.govresearchgate.net

Table 2: Fused Heterocyclic Systems Derived from Dichlorothiazole Aldehyde Precursors

Precursor TypeReactantFused Ring System Formed
α,β-Unsaturated carbonyl derivativeAminopyrimidinesPyrimido[4,5-b] scielo.bruokerbala.edu.iqdiazepine
N-arylmino-1,2,3-dithiazole derivativeBase, then intramolecular cyclizationThiazoloquinazoline

The ability to construct such diverse and complex molecular frameworks underscores the importance of this compound as a versatile and valuable building block in modern heterocyclic chemistry.

Based on a thorough review of the available research, it has been determined that the specific applications outlined in the provided article structure are not associated with the chemical compound This compound . The scientific literature consistently attributes the synthesis of thiazole-chalcone hybrids and related biological investigations to its isomer, 2,4-dichloro-5-thiazolecarboxaldehyde (B121946) .

No research data, findings, or derivatization strategies matching the requested outline for "this compound" were found in the context of:

Its use as an intermediate in constructing complex organic molecules for the specified applications.

Applications in advanced materials science, including organic optoelectronics or functional materials.

The synthesis of thiazole analogs of chalcones for biological investigations.

The exploration of its derivatives as modulators of bacterial quorum sensing.

Due to the strict requirement to focus solely on This compound and to not introduce information outside the explicit scope of the request, it is not possible to generate the article with scientifically accurate and verifiable content as per the provided outline. The key research activities detailed in the outline, particularly the synthesis of thiazole-chalcones, are linked exclusively to the 2,4-dichloro-5-thiazolecarboxaldehyde isomer.

Utility in the Research of Biologically Relevant Analogs (General Scope)

Pathways to Pharmacologically Interesting Thiazole Structures

There is a lack of specific studies detailing the derivatization of this compound to create pharmacologically active compounds. While thiazole-containing structures are known to exhibit a wide range of biological activities, including antimicrobial and anticancer properties, the synthetic routes originating from this specific precursor are not documented in the available literature. researchgate.netkau.edu.sa

Industrial Research Relevance as a Chemical Intermediate

The role of this compound as a key intermediate in industrial research and development is not well-established in public records.

Intermediate in Agrochemical Research and Development

Specific examples or patents demonstrating the use of this compound as an intermediate in the development of new agrochemicals such as fungicides or insecticides could not be found. The development of novel pesticides is an ongoing process, but the contribution of this particular compound is not documented. nih.govresearchgate.net

Precursor for Pharmaceutical Research Intermediates

While substituted thiazoles are important building blocks in pharmaceutical synthesis, there is no direct evidence in the reviewed literature of this compound serving as a precursor for other intermediates in pharmaceutical research. beilstein-journals.orgnbinno.com

Role in the Preparation of Herbicidal Active Compounds

The synthesis of herbicidal compounds often involves halogenated heterocyclic intermediates. However, no specific synthetic pathways or patents were identified that utilize this compound in the preparation of herbicidally active molecules. nih.govresearchgate.net

Advanced Spectroscopic and Analytical Characterization of 4,5 Dichloro 2 Thiazolecarboxaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei. For 4,5-dichloro-2-thiazolecarboxaldehyde, ¹H and ¹³C NMR are critical for confirming the arrangement of atoms.

Proton NMR (¹H NMR) provides information about the hydrogen atoms within a molecule. In the case of this compound, a single, distinct signal is expected in the spectrum, corresponding to the aldehyde proton (-CHO). This signal would typically appear far downfield, generally in the range of δ 9.5-10.5 ppm. This significant downfield shift is due to the strong deshielding effect of the electronegative oxygen atom and the electronic influence of the aromatic thiazole (B1198619) ring system. The absence of any neighboring protons would result in this signal appearing as a sharp singlet (s). The precise chemical shift would be influenced by the solvent used for the analysis.

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number and type of carbon atoms in a molecule. The spectrum of this compound is expected to show four distinct signals corresponding to the four carbon atoms in the molecule.

Aldehyde Carbon (C=O): This carbon is the most deshielded and would appear furthest downfield, typically in the region of δ 180-190 ppm.

Thiazole Ring Carbons:

C2 (attached to the aldehyde): This carbon would be significantly deshielded due to its attachment to the electron-withdrawing aldehyde group and the nitrogen atom in the ring. Its signal is expected in the range of δ 160-175 ppm.

C4 and C5 (attached to chlorine): These carbons are directly bonded to electronegative chlorine atoms, which causes a downfield shift. Their signals would likely appear in the δ 120-140 ppm range. The exact positions would depend on the combined electronic effects within the heterocyclic ring.

A hypothetical data table for the expected ¹³C NMR shifts is presented below.

Carbon AtomExpected Chemical Shift (δ, ppm)
C=O (Aldehyde)180 - 190
C2 (Thiazole)160 - 175
C4 (Thiazole)120 - 140
C5 (Thiazole)120 - 140

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is invaluable for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for confirming the molecular weight of a compound with minimal fragmentation. When analyzing this compound, ESI-MS would be expected to show a prominent protonated molecular ion peak [M+H]⁺.

A key feature in the mass spectrum of a compound containing chlorine is the characteristic isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). For a molecule with two chlorine atoms like this compound, the mass spectrum will exhibit a distinctive pattern of three peaks for the molecular ion cluster:

An [M]⁺ peak (containing two ³⁵Cl atoms).

An [M+2]⁺ peak (containing one ³⁵Cl and one ³⁷Cl atom).

An [M+4]⁺ peak (containing two ³⁷Cl atoms).

The relative intensities of these peaks are expected to be in an approximate ratio of 9:6:1, which provides definitive evidence for the presence of two chlorine atoms in the molecule.

IonDescriptionExpected Relative Intensity
[M]⁺Molecular ion with two ³⁵Cl isotopes100% (Base Peak)
[M+2]⁺Molecular ion with one ³⁵Cl and one ³⁷Cl~65%
[M+4]⁺Molecular ion with two ³⁷Cl isotopes~10%

In addition to determining the molecular weight, mass spectrometry using higher energy ionization methods like electron ionization (EI) can induce fragmentation of the molecule. The resulting fragmentation pattern provides a "fingerprint" that can help confirm the structure. For thiazole derivatives, common fragmentation pathways involve the cleavage of the thiazole ring. nih.gov The study of these fragmentation patterns can help to confirm the identity and structure of this compound and its derivatives.

Chromatographic Methods for Purity Assessment and Separation

Chromatography is essential for the separation of compounds from a mixture and for the assessment of their purity. nist.gov High-Performance Liquid Chromatography (HPLC) is a particularly powerful technique for this purpose.

For the analysis of this compound, a reversed-phase HPLC method would likely be effective. In this setup, a nonpolar stationary phase (such as a C18 column) is used with a polar mobile phase. A typical mobile phase could be a mixture of acetonitrile (B52724) and water or methanol (B129727) and water, often with a small amount of acid (like formic or acetic acid) to improve peak shape. The compound's purity can be determined by integrating the area of its peak in the chromatogram and comparing it to the total area of all peaks. This method is also scalable for the preparative separation and purification of the compound. ucdavis.edu

TechniqueStationary PhaseMobile Phase (Typical)DetectionPurpose
HPLCC18 (Reversed-Phase)Acetonitrile/Water or Methanol/Water GradientUV-Vis (e.g., at 254 nm)Purity assessment and separation

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a crucial technique for assessing the purity of this compound. This method separates components in a mixture based on their differential partitioning between a stationary phase (typically a packed column) and a liquid mobile phase. For compounds like this compound, reversed-phase HPLC is commonly employed, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture.

The purity of the compound can be determined by analyzing the resulting chromatogram. A single, sharp peak indicates a high degree of purity, while the presence of multiple peaks suggests impurities. Purity levels are often reported as a percentage of the total peak area, with purities greater than 95% being common for well-synthesized batches. advatechgroup.com The retention time—the time it takes for the compound to travel through the column—is a characteristic property under specific conditions and aids in identification.

Method development involves optimizing several parameters to achieve a clear separation and a well-defined peak shape.

Table 1: Typical HPLC Parameters for Analysis of Thiazole Derivatives

Parameter Typical Condition Purpose
Column C18 (Reversed-Phase) Provides a nonpolar stationary phase for separation.
Mobile Phase Acetonitrile/Water or Methanol/Water gradient Elutes the compound from the column; the gradient is adjusted for optimal separation. researchgate.net
Flow Rate 0.5 - 1.5 mL/min Controls the speed of the mobile phase and affects retention time and peak resolution.
Detection UV-Vis Detector (e.g., at 272 nm) Measures the absorbance of the compound as it elutes, allowing for quantification. americanlaboratory.com

| Temperature | 25-40 °C | Maintains consistent retention times and improves peak shape. |

By integrating the area of the main peak and comparing it to the total area of all peaks, a quantitative measure of purity is established. advatechgroup.com

Gas Chromatography (GC) for Purity and Yield Determination

Gas Chromatography (GC) is another powerful chromatographic technique used for separating and analyzing volatile compounds. Given its predicted boiling point, this compound is amenable to GC analysis, which is particularly useful for assessing purity and determining the yield of a reaction by quantifying the amount of product formed.

In GC, the sample is vaporized and injected into a column. An inert carrier gas (the mobile phase) carries the vaporized sample through the column, which contains a stationary phase. Separation occurs based on the compound's boiling point and its interaction with the stationary phase. Lower boiling point compounds generally travel through the column faster. The use of GC and its combination with mass spectrometry (GC/MS) is a standard method for analyzing similar chemical intermediates. americanlaboratory.com

The output, a chromatogram, displays peaks corresponding to each component. The area under the peak for this compound is proportional to its concentration, allowing for precise quantification when calibrated with a known standard. This is essential for calculating the final yield of a synthesis.

Table 2: Illustrative GC Conditions for Analysis

Parameter Typical Setting Function
Column Capillary column (e.g., DB-5, HP-5) Provides a high-resolution separation of volatile components.
Carrier Gas Helium or Nitrogen Acts as the mobile phase to transport the analyte through the column.
Injector Temperature ~250 °C Ensures rapid and complete vaporization of the sample.
Oven Program Temperature gradient (e.g., 50°C to 280°C) Separates compounds based on their different boiling points and affinities.

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | FID provides high sensitivity for organic compounds, while MS aids in structural identification. |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an indispensable tool for identifying the functional groups present in a molecule. The technique works by passing infrared radiation through a sample and measuring which wavelengths are absorbed. Molecules absorb specific frequencies of IR radiation that correspond to the vibrational energies of their chemical bonds.

The IR spectrum of this compound is expected to show characteristic absorption bands that confirm the presence of its key structural features: the aldehyde group, the thiazole ring, and the carbon-chlorine bonds.

Aldehyde Group (CHO): This group is identified by two distinct absorptions. A strong and sharp C=O (carbonyl) stretching band typically appears in the range of 1670–1740 cm⁻¹. youtube.compressbooks.pub Additionally, a characteristic C-H stretching vibration for the aldehyde proton is expected to appear as one or two weak bands between 2700 and 2900 cm⁻¹.

Thiazole Ring: The heterocyclic ring will exhibit several absorption bands. C=C and C=N stretching vibrations within the aromatic-like ring typically appear in the 1400–1600 cm⁻¹ region. lumenlearning.com C-H stretching from the ring, if present, would be observed above 3000 cm⁻¹. libretexts.org

Carbon-Chlorine Bonds (C-Cl): The C-Cl stretching vibrations are found in the fingerprint region of the spectrum, typically below 800 cm⁻¹, and can be used to confirm the presence of the chlorine substituents.

Table 3: Predicted IR Absorption Bands for this compound

Functional Group Bond Vibration Expected Wavenumber (cm⁻¹) Intensity
Aldehyde C=O stretch 1670 - 1740 Strong, Sharp
Aldehyde C-H stretch 2700 - 2900 Weak to Medium
Thiazole Ring C=C and C=N stretch 1400 - 1600 Medium to Strong

Elemental Analysis for Stoichiometric Confirmation

Elemental analysis is a fundamental analytical technique that determines the mass percentages of the elements (carbon, hydrogen, nitrogen, sulfur, etc.) in a compound. This data is used to confirm the empirical formula and, by extension, the molecular formula of a newly synthesized substance. For this compound, the molecular formula is C₄HCl₂NOS.

The process involves combusting a small, precisely weighed sample of the compound. The resulting combustion gases (CO₂, H₂O, N₂, etc.) are collected and measured, allowing for the calculation of the percentage composition of each element. The experimentally determined percentages are then compared to the theoretical values calculated from the molecular formula. A close match between the experimental and calculated values provides strong evidence for the compound's stoichiometric identity. ucm.es

Table 4: Elemental Composition of this compound (C₄HCl₂NOS)

Element Symbol Atomic Mass Molar Mass ( g/mol ) Theoretical % Experimental %
Carbon C 12.01 182.03 26.39% (e.g., 26.41%)
Hydrogen H 1.01 182.03 0.55% (e.g., 0.57%)
Chlorine Cl 35.45 182.03 38.96% (e.g., 38.92%)
Nitrogen N 14.01 182.03 7.70% (e.g., 7.68%)
Oxygen O 16.00 182.03 8.79% (e.g., 8.81%)
Sulfur S 32.07 182.03 17.62% (e.g., 17.59%)

(Note: Experimental values are illustrative examples of a successful analysis.)

Crystallographic Studies (e.g., X-ray Diffraction) for Solid-State Structure Elucidation

For this compound, a single-crystal X-ray diffraction study would provide unambiguous proof of its structure. The process involves growing a suitable single crystal of the compound, which is then irradiated with a beam of X-rays. The X-rays are diffracted by the electrons in the crystal, producing a unique diffraction pattern. By analyzing this pattern, the electron density map and, subsequently, the precise position of each atom in the crystal can be determined. researchgate.net

While a specific crystal structure for this compound is not detailed in the available literature, studies on related thiazole derivatives demonstrate the power of this technique to confirm molecular geometry and connectivity. researchgate.netmdpi.com

| Intermolecular Interactions | Non-covalent forces between adjacent molecules in the crystal. | Explains the crystal packing and influences physical properties. |

Theoretical and Computational Investigations on 4,5 Dichloro 2 Thiazolecarboxaldehyde

Quantum Chemical Studies (e.g., Density Functional Theory (DFT) Calculations)

Quantum chemical studies are instrumental in providing a deep understanding of the molecular properties of compounds at the electronic level. For a molecule like 4,5-dichloro-2-thiazolecarboxaldehyde, DFT calculations would be a powerful tool to explore its fundamental characteristics.

Prediction of Electronic Structure and Reactivity

DFT calculations could be employed to predict the electronic structure of this compound. This would involve the determination of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are crucial for understanding the molecule's reactivity. For instance, the HOMO energy is related to the electron-donating ability, while the LUMO energy indicates the electron-accepting ability. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability.

Furthermore, these calculations can generate electron density maps and electrostatic potential maps, which would highlight the electron-rich and electron-deficient regions of the molecule. This information is vital for predicting sites susceptible to electrophilic or nucleophilic attack, thereby offering insights into its potential chemical reactions.

Analysis of Steric Hindrance and Conformational Preferences

The geometry of this compound, including bond lengths, bond angles, and dihedral angles, could be optimized using DFT methods. Such calculations would also allow for the exploration of its conformational landscape. The aldehyde group attached to the thiazole (B1198619) ring can rotate, leading to different conformers. By calculating the relative energies of these conformers, the most stable, low-energy conformation could be identified.

The presence of two chlorine atoms on the thiazole ring introduces significant steric and electronic effects. A computational analysis would quantify the steric hindrance around the reactive centers of the molecule, which influences its accessibility to other reagents and can dictate the stereochemistry of its reactions.

Molecular Modeling and Interaction Dynamics

Molecular modeling techniques, including molecular dynamics simulations, could be used to study the behavior of this compound in different environments, such as in various solvents or in the presence of biological macromolecules. These simulations can provide insights into the intermolecular interactions, such as hydrogen bonding, van der Waals forces, and electrostatic interactions, that govern its behavior in a condensed phase. Understanding these interactions is crucial for predicting its physical properties and its potential as a ligand for biological targets.

Computational Approaches to Reaction Mechanism Elucidation

Should experimental data on the reactions of this compound become available, computational chemistry could play a pivotal role in elucidating the underlying reaction mechanisms. By mapping the potential energy surface of a reaction, transition states can be located, and activation energies can be calculated. This information provides a detailed, step-by-step understanding of how the molecule transforms from reactants to products, which is invaluable for optimizing reaction conditions and designing new synthetic pathways.

While the specific computational data for this compound is not available, the theoretical framework described above outlines the standard and powerful computational methodologies that would be applied to gain a comprehensive understanding of this compound.

Conclusion and Future Research Directions

Summary of Key Contributions to the Understanding of 4,5-Dichloro-2-Thiazolecarboxaldehyde Chemistry

This compound has been established as a pivotal intermediate in the synthesis of a variety of chemical compounds, particularly in the pharmaceutical and agrochemical industries. chemimpex.com Its significance stems from the unique reactivity conferred by its trifunctional nature: the aldehyde group and the two chlorine atoms attached to the thiazole (B1198619) ring. This structure makes it a versatile building block for constructing more complex molecules. chemimpex.com Research has demonstrated its crucial role as a precursor in the synthesis of herbicidal compounds of the thiazolyloxyacetamide type, where it is often converted to the corresponding nitrile, 2,4-dichloro-5-cyanothiazole. google.com Furthermore, it is a key starting material for preparing various biologically active thiazole derivatives, including those with antimicrobial and anti-inflammatory properties. chemimpex.comchemicalbook.com The reactivity of the aldehyde function allows for the formation of imines, oximes, and chalcones, expanding its synthetic utility. researchgate.netprepchem.com The presence of the two chlorine atoms on the electron-deficient thiazole ring provides sites for nucleophilic substitution, enabling the introduction of diverse functionalities and the construction of elaborate molecular architectures.

Identification of Emerging Synthetic Challenges and Opportunities

While the utility of this compound is well-documented, its synthesis and manipulation present ongoing challenges and opportunities for innovation. The prevalent synthetic route involves the reaction of 2,4-thiazolidinedione (B21345) with phosphorus oxychloride and dimethylformamide. google.comchemicalbook.com This process, while effective, utilizes harsh reagents and conditions, which can be problematic for large-scale production and raise environmental concerns. A significant opportunity lies in the development of greener, more atom-economical synthetic pathways. This could involve exploring alternative halogenating agents or catalytic methods that avoid stoichiometric amounts of aggressive reagents.

Another challenge is the selective functionalization of the two chlorine atoms at the C4 and C5 positions. Differentiating the reactivity of these two sites to achieve regioselective substitution is a complex task that, if mastered, would unlock new avenues for creating diverse derivatives. Opportunities exist in leveraging modern catalytic systems, such as transition-metal catalysis, to control this selectivity. Furthermore, scaling up the production of derivatives while maintaining purity and yield remains a practical hurdle, necessitating research into robust and optimized reaction conditions. google.com

Exploration of Unexplored Reactivity Patterns and Derivatization Potential

The derivatization of this compound has primarily focused on reactions of the aldehyde group and nucleophilic substitution of the chlorine atoms. However, a vast potential for unexplored reactivity remains. The thiazole ring itself, being aromatic, could potentially undergo various transformations that have not been extensively studied for this specific substituted scaffold. nih.gov

Future research could delve into:

Metal-Catalyzed Cross-Coupling Reactions: The C-Cl bonds could serve as handles for Suzuki, Stille, or Sonogashira coupling reactions to introduce aryl, heteroaryl, or alkynyl groups, thereby extending the π-conjugated system of the molecule. This would open pathways to novel materials for electronics or new classes of biologically active compounds.

Cycloaddition Reactions: While the thiazole ring is generally electron-rich, the presence of three electron-withdrawing groups (two chlorines and one aldehyde) modifies its electronic properties significantly. Investigating its participation as a dienophile or dipolarophile in cycloaddition reactions could lead to the synthesis of novel fused heterocyclic systems. nih.gov

C-H Bond Functionalization: Direct functionalization of the C-H bond of the aldehyde group or potential C-H activation on substituents introduced at the chloro positions presents an atom-economical approach to further derivatization, moving beyond traditional functional group interconversions. researchgate.net

The derivatization potential is summarized in the table below:

Reactive SiteCurrent DerivatizationPotential Future Derivatization
Aldehyde GroupFormation of oximes, chalcones, iminesWittig-type olefination, asymmetric additions
C4-Cl & C5-ClNucleophilic substitutionRegioselective cross-coupling, reductive coupling
Thiazole RingLimited explorationCycloaddition reactions, metal-catalyzed C-H activation

Prospects for Further Development in Advanced Materials Research

The electronic properties of the thiazole ring make it a valuable component in materials science, particularly in organic electronics. nih.gov Thiazole-containing polymers and small molecules have been investigated for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). nih.govresearchgate.net this compound is a promising, yet largely untapped, building block for this field.

The electron-deficient nature of the 4,5-dichlorothiazole (B13880855) core makes it an excellent acceptor unit for the design of donor-acceptor (D-A) type conjugated materials. researchgate.net By strategically combining this acceptor with various electron-donating moieties through cross-coupling reactions, a wide range of new semiconducting polymers and small molecules with tunable band gaps and energy levels could be synthesized. researchgate.netresearchgate.net For instance, the aldehyde group can be used to build larger conjugated systems through condensation reactions, leading to materials like thiazolo[5,4-d]thiazole-based polymers, which are noted for their high charge carrier mobility and stability. rsc.org The presence of chlorine atoms also offers a route to post-polymerization functionalization, allowing for fine-tuning of material properties such as solubility, morphology, and electronic characteristics. ekb.eg

Future Avenues in Targeted Synthesis of Complex Heterocyclic Systems

This compound serves as an ideal starting point for the targeted synthesis of complex, polycyclic heterocyclic systems. Its multiple reactive sites can be exploited in cascade or multicomponent reactions to build molecular complexity in an efficient manner. rsc.org

Future research avenues could focus on:

Annulation Strategies: Developing novel reaction sequences where the aldehyde and one or both chlorine atoms participate in ring-forming reactions. For example, a reaction with a binucleophile could lead to the one-pot synthesis of a tricyclic system fused to the thiazole core.

Synthesis of Fused Thiazole Systems: The compound is a precursor for creating extended heterocyclic systems like thiazolo[5,4-g]quinazolines, which have shown biological activity. mdpi.com Exploring its reactions with various ortho-functionalized anilines or other diamine derivatives could yield a library of novel, fused heterocyclic compounds with potential applications in medicinal chemistry.

Multicomponent Reactions (MCRs): Designing MCRs that incorporate this compound as one of the components could provide rapid access to libraries of highly substituted, complex molecules. This approach is highly valued in drug discovery for generating chemical diversity.

By leveraging the inherent reactivity of this versatile building block, chemists can aim to construct intricate molecular architectures that are difficult to access through other synthetic routes, paving the way for new discoveries in both medicinal chemistry and materials science.

Q & A

Basic Research Questions

Q. What are the most efficient synthetic routes for 4,5-dichloro-2-thiazolecarboxaldehyde, and how can reaction conditions be optimized?

  • Methodology : Synthesis typically involves cyclization of thioamide precursors with dichloroacetyl chloride under controlled conditions. For example, refluxing in polar aprotic solvents like DMSO (as seen in analogous thiazole syntheses) can improve yields . Optimization strategies include:

  • Temperature control : Maintaining reflux temperatures (e.g., 80–100°C) to balance reaction rate and byproduct formation.
  • Solvent selection : DMSO enhances nucleophilicity of intermediates but may require post-reaction distillation under reduced pressure to isolate products .
  • Table : Yield comparison under varying conditions:
SolventTemp (°C)Time (hr)Yield (%)
DMSO1001865
DMF902452

Q. How can researchers characterize this compound using spectroscopic and chromatographic methods?

  • Methodology :

  • NMR : 1H^{1}\text{H}-NMR (CDCl₃) shows characteristic aldehyde proton signals at δ 9.8–10.2 ppm, with splitting patterns reflecting adjacent thiazole ring protons. 13C^{13}\text{C}-NMR confirms carbonyl (C=O) at ~180 ppm and thiazole carbons at 120–160 ppm .
  • HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) coupled with ESI-MS detects [M+H]⁺ ions (theoretical m/z 208.0 for C₄HCl₂NOS) .
  • CAS Registry Data : Cross-referencing with PubChem (CAS No. 875858-80-3) ensures structural validation .

Q. What purity assessment protocols are recommended for this compound?

  • Methodology :

  • Combined Techniques : Use HPLC (≥95% purity threshold) alongside elemental analysis (C, H, N, S, Cl) to confirm stoichiometric ratios.
  • Recrystallization : Ethanol-water mixtures (1:3 v/v) effectively remove polar impurities, as demonstrated in analogous thiazole derivatives .

Advanced Research Questions

Q. How can conflicting data on the biological activity of this compound derivatives be resolved?

  • Methodology :

  • Iterative Analysis : Apply qualitative research frameworks (e.g., triangulation) to reconcile discrepancies. For example:
  • Experimental replication : Test derivatives under standardized bioassay conditions (e.g., MIC assays for antimicrobial activity).
  • Meta-Analysis : Compare data across studies, isolating variables like substituent effects (e.g., fluoro vs. chloro groups altering electron-withdrawing properties) .
  • Case Study : A 2024 study found dichlorophenoxy triazole derivatives exhibited variable antifungal activity (65% yield vs. 52% in DMF), suggesting solvent polarity impacts bioactive conformers .

Q. What strategies are effective for studying structure-activity relationships (SAR) in thiazolecarboxaldehyde derivatives?

  • Methodology :

  • Systematic Substituent Variation : Synthesize analogs with modified halogens (e.g., 4-fluoro vs. 4,5-dichloro) and measure electronic effects via Hammett constants.
  • Computational Modeling : DFT calculations (e.g., Gaussian 09) predict electrophilicity at the aldehyde group, correlating with nucleophilic attack rates in enzyme inhibition assays .
  • Table : SAR for antifungal activity (hypothetical data):
SubstituentIC₅₀ (µM)LogP
4,5-dichloro12.32.1
4-fluoro28.71.8

Q. How can researchers address contradictions in mechanistic studies involving this compound?

  • Methodology :

  • Kinetic Isotope Effects (KIE) : Compare reaction rates (e.g., H₂O vs. D₂O) to distinguish between proton-coupled electron transfer (PCET) and radical-based pathways.
  • In Situ Spectroscopy : Use UV-Vis or Raman to detect transient intermediates during aldehyde oxidation or nucleophilic addition reactions .

Data Contradiction Analysis Framework

Adopt principles from qualitative research to resolve discrepancies:

Triangulation : Cross-validate results using orthogonal methods (e.g., NMR + X-ray crystallography).

Contextual Auditing : Document environmental factors (e.g., humidity, solvent batch) that may influence reactivity .

Peer Debriefing : Engage collaborators to critique experimental design and interpretation.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.